[(3R,4S)-4-(2,4,5-Trifluorophenyl)pyrrolidin-3-yl]carbamic acid tert-butyl ester
Description
This compound is a pyrrolidine-based carbamic acid tert-butyl ester featuring a 2,4,5-trifluorophenyl substituent at the 4-position of the pyrrolidine ring. It serves as a key intermediate in pharmaceutical synthesis, particularly in the development of protease inhibitors or kinase modulators due to its stereochemical rigidity and fluorine-enhanced binding properties. The tert-butyl carbamate group acts as a protective moiety for the amine, enhancing stability during synthetic processes .
Properties
IUPAC Name |
tert-butyl N-[(3R,4S)-4-(2,4,5-trifluorophenyl)pyrrolidin-3-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19F3N2O2/c1-15(2,3)22-14(21)20-13-7-19-6-9(13)8-4-11(17)12(18)5-10(8)16/h4-5,9,13,19H,6-7H2,1-3H3,(H,20,21)/t9-,13+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFGKGVWIXYSGKW-RNCFNFMXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CNCC1C2=CC(=C(C=C2F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CNC[C@@H]1C2=CC(=C(C=C2F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
[(3R,4S)-4-(2,4,5-Trifluorophenyl)pyrrolidin-3-yl]carbamic acid tert-butyl ester (CAS Number: 1260894-09-4) is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
The compound's molecular formula is , and it features a pyrrolidine ring substituted with a trifluorophenyl group and a tert-butyl carbamate moiety. This structure is significant for its interaction with biological targets.
Pharmacological Activity
Recent studies have highlighted the compound's role as a modulator of synaptic vesicle glycoprotein 2A (SV2A), which is crucial in neurotransmitter release. The following sections detail its biological activities:
- SV2A Modulation : The compound exhibits high affinity for SV2A, which is implicated in various neurological disorders. It acts as a radiotracer in positron emission tomography (PET) imaging to assess synaptic density and monitor neurodegenerative diseases .
- Antiepileptic Potential : The modulation of SV2A suggests potential use in treating epilepsy. Studies indicate that compounds targeting SV2A can enhance the efficacy of existing antiepileptic drugs like levetiracetam .
Case Studies and Research Findings
- Preclinical Evaluations : In nonhuman primate models, this compound was evaluated alongside other SV2A-targeting agents. Results showed significant uptake in brain regions associated with synaptic activity, indicating its potential as a biomarker for synaptic integrity .
- Biodistribution Studies : Whole-body biodistribution studies revealed that the compound preferentially accumulates in the liver and brain, highlighting its pharmacokinetic profile and potential dose-limiting organs during therapeutic applications .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table highlights structural analogs and their distinguishing features:
Q & A
Basic Research Questions
Q. What synthetic routes are most effective for preparing [(3R,4S)-4-(2,4,5-Trifluorophenyl)pyrrolidin-3-yl]carbamic acid tert-butyl ester, and how can stereochemical purity be ensured?
- Methodological Answer : The compound is typically synthesized via multi-step protocols involving:
- Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce the 2,4,5-trifluorophenyl group .
- Stereocontrolled pyrrolidine ring formation using chiral auxiliaries or asymmetric catalysis .
- Carbamate protection with tert-butyl groups under mild conditions (e.g., di-tert-butyl dicarbonate in THF at room temperature) .
- Key purification steps : Column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol, followed by LCMS (m/z analysis) and chiral HPLC (retention time comparison) to confirm enantiomeric excess ≥98% .
Q. How can researchers optimize reaction yields when introducing fluorinated aromatic groups into pyrrolidine derivatives?
- Methodological Answer :
- Fluorine stability : Use anhydrous conditions (e.g., THF or chloroform) to prevent defluorination.
- Catalyst selection : Pd(PPh₃)₄ or XPhos Pd G3 for Suzuki couplings with fluorinated boronic acids, achieving yields >75% .
- Temperature control : Reactions performed at 0°C to room temperature minimize side-product formation .
- Example : A 2,4,5-trifluorophenyl boronic ester coupling with a pyrrolidine precursor in THF at 50°C yielded 82% product .
Advanced Research Questions
Q. What analytical techniques resolve contradictions in stereochemical assignments for tert-butyl carbamate-protected pyrrolidines?
- Methodological Answer :
- X-ray crystallography : Definitive confirmation of the (3R,4S) configuration via single-crystal analysis .
- NMR spectroscopy : Use of NOESY to correlate spatial proximity of protons (e.g., pyrrolidine H3 and tert-butyl groups) .
- Chiral derivatization : Reaction with Mosher’s acid chloride to generate diastereomers analyzed by ¹⁹F NMR .
- Table : Key spectral data from and :
| Technique | Key Data | Source |
|---|---|---|
| LCMS | m/z 757 [M+H]+ | |
| Chiral HPLC | Retention time 1.23 min (condition SQD-FA05) | |
| ¹H NMR (400 MHz) | δ 1.42 (s, 9H, tert-butyl), δ 4.21 (m, 1H, pyrrolidine H3) |
Q. How do steric and electronic effects of the tert-butyl carbamate group influence downstream reactivity in medicinal chemistry applications?
- Methodological Answer :
- Steric protection : The tert-butyl group shields the pyrrolidine nitrogen, preventing unwanted nucleophilic attacks during subsequent reactions (e.g., amide bond formation) .
- Deprotection strategies : Use of TFA in dichloromethane (0°C to RT) selectively removes the tert-butyl group without cleaving fluorinated aromatic bonds .
- Electronic modulation : The carbamate’s electron-withdrawing effect stabilizes intermediates in hydrogenation or alkylation steps .
Q. What in silico modeling approaches predict the biological activity of fluorinated pyrrolidine carbamates?
- Methodological Answer :
- Docking studies : Use AutoDock Vina with protein targets (e.g., kinases or GPCRs) to assess binding affinity. The 2,4,5-trifluorophenyl group shows enhanced hydrophobic interactions in ATP-binding pockets .
- Pharmacophore modeling : Identify critical features like hydrogen-bond acceptors (carbamate oxygen) and aromatic fluorine atoms .
- ADMET prediction : SwissADME analysis for logP (experimental ~2.1) and blood-brain barrier permeability .
Data Contradiction Analysis
Q. How to address discrepancies in reported yields for tert-butyl carbamate synthesis under similar conditions?
- Methodological Answer :
- Variable factors : Trace moisture (even in "anhydrous" solvents) can hydrolyze di-tert-butyl dicarbonate, reducing yields. Use molecular sieves in THF .
- Catalyst lot variability : Pd catalysts from different suppliers may have varying activity; pre-test with a small-scale reaction .
- Example : A 20% yield difference was observed between two labs using identical protocols, resolved by switching from K₂CO₃ to NaHCO₃ for pH control .
Synthesis Optimization Table
| Step | Key Parameters | Optimal Conditions | Yield (%) | Source |
|---|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, THF, 50°C, 12h | 2,4,5-Trifluorophenyl boronic ester | 82 | |
| Carbamate protection | Boc₂O, THF, RT, 2h | Anhydrous, molecular sieves | 90 | |
| Chiral resolution | Chiralcel OD-H column, hexane/EtOH 80:20 | Flow rate 1.0 mL/min | 98% ee |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
